molecular formula C17H17N5O3S B2773380 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251552-12-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2773380
CAS RN: 1251552-12-1
M. Wt: 371.42
InChI Key: GTYUJAVCINBIQU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
The exact mass of the compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Design and Synthesis of Analog Compounds : Research on related compounds includes the design, synthesis, and quantitative structure-activity relationship (QSAR) studies of analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies explore the chemical synthesis and potential biological activities of compounds with similar structural frameworks, emphasizing their antimicrobial screening data and the exploration of their cytotoxic activity against mammalian cell lines in non-cytotoxic concentrations (Palkar et al., 2017).

  • Iso-C-Nucleoside Analogues : Another study focused on the synthesis of Iso-C-nucleoside analogues from related starting materials, demonstrating the chemical versatility of compounds within this structural domain. The research presents a comprehensive approach to synthesizing diverse nucleoside analogues, offering insights into the synthetic routes and potential applications of these compounds in medicinal chemistry (Otero et al., 2005).

  • Antibacterial, Antifungal, and Anticonvulsant Activities : A study on novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles synthesized by condensation reactions demonstrated moderate antibacterial and antifungal activities, along with excellent anticonvulsant activity. This highlights the potential pharmacological applications of triazole-based compounds in treating infections and epilepsy (Rajasekaran et al., 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-9-11(3)26-17(19-9)22-10(2)15(20-21-22)16(23)18-7-12-4-5-13-14(6-12)25-8-24-13/h4-6H,7-8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYUJAVCINBIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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